Lrrk2-IN-13: A Technical Guide to its Chemical Structure, Synthesis, and Role in LRRK2 Signaling
Lrrk2-IN-13: A Technical Guide to its Chemical Structure, Synthesis, and Role in LRRK2 Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent and brain-penetrant Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, Lrrk2-IN-13, also identified in scientific literature as Compound 13 and more definitively as compound 8 in recent key publications. This document details its chemical structure, a step-by-step synthesis pathway, extensive quantitative data on its biological activity and pharmacokinetic properties, and its interaction with LRRK2 signaling pathways.
Chemical Structure and Properties
Lrrk2-IN-13 is a novel macrocyclic pyrimidine-based inhibitor designed for enhanced potency and blood-brain barrier permeability. Its unique structure is central to its high affinity for the LRRK2 kinase domain.
Chemical Name: (S)-4-(3-(difluoromethyl)-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl)-N-(1-(6-methyl-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine
Molecular Formula: C25H27F8N9
Molecular Weight: 617.54 g/mol
SMILES: C[C@H]1CN(C(C)N1)c2nc(c(cn2)C(F)(F)F)Nc3nc(cc(n3)C(F)(F)F)N4CCC(CC4)Nc5nc(cc(n5)C)C(F)(F)F
Quantitative Data
The following tables summarize the key quantitative data for Lrrk2-IN-13 (Compound 8), demonstrating its potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Biological Activity of Lrrk2-IN-13 (Compound 8)
| Target | IC50 (nM) | Assay Type |
| LRRK2 (Wild-Type) | 0.57 | Biochemical |
| LRRK2 (G2019S) | 0.22 | Biochemical |
| LRRK2 WT ADPGIo | 0.33 | Biochemical |
| Cellular pLRRK2 (Ser935) | 6.3 | Cell-based |
Table 2: In Vitro and In Vivo Pharmacokinetic Properties of Lrrk2-IN-13 (Compound 8)
| Parameter | Value | Species |
| In Vitro | ||
| Mouse Liver Microsomal Stability (T½, min) | > 60 | Mouse |
| Human Liver Microsomal Stability (T½, min) | > 60 | Human |
| Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | 10.2 | N/A |
| Efflux Ratio (B→A/A→B) | 1.8 | N/A |
| In Vivo | ||
| Oral Bioavailability (F, %) | 45 | Mouse |
| Brain/Plasma Ratio (at 2h) | 1.2 | Mouse |
| Intrinsic Hepatocyte Clearance (L/h/kg) | 1.88 | Human |
Synthesis Pathway
The synthesis of Lrrk2-IN-13 is a multi-step process involving the formation of key pyrimidine (B1678525) and piperidine (B6355638) intermediates followed by a final coupling reaction. The detailed experimental protocol is outlined below, followed by a visual representation of the synthesis pathway.
Experimental Protocol:
Step 1: Synthesis of Intermediate 1 (4-chloro-6-(trifluoromethyl)-N-(1-(6-methyl-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)pyrimidin-2-amine)
To a solution of 2,4-dichloro-6-(trifluoromethyl)pyrimidine (B125754) (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), is added 1-(6-methyl-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is stirred at room temperature for 12-18 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield Intermediate 1.
Step 2: Synthesis of Lrrk2-IN-13 (Final Compound)
Intermediate 1 (1.0 eq) and (S)-3-(difluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine (1.2 eq) are dissolved in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). A base, for example, potassium carbonate (K2CO3) (3.0 eq), is added to the mixture. The reaction is heated to 80-100 °C and stirred for 8-12 hours. After cooling to room temperature, the mixture is diluted with water and the product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product, Lrrk2-IN-13, is purified by preparative high-performance liquid chromatography (HPLC).
LRRK2 Signaling Pathways and Inhibition
LRRK2 is a large, multi-domain protein with both kinase and GTPase activity, implicated in a variety of cellular processes. Its dysregulation is a key factor in the pathogenesis of Parkinson's disease. Lrrk2-IN-13 acts as an ATP-competitive inhibitor, targeting the kinase domain and thereby modulating downstream signaling events.
Key LRRK2 Signaling Cascades:
-
Rab GTPase Phosphorylation: A primary function of LRRK2 is the phosphorylation of a subset of Rab GTPases (e.g., Rab8, Rab10, Rab12) at a conserved threonine or serine residue within their switch II domain.[2] This phosphorylation event alters their ability to interact with regulatory proteins and effectors, impacting vesicular trafficking and ciliogenesis.[4][5][6] LRRK2 inhibitors like Lrrk2-IN-13 block this phosphorylation event, restoring normal Rab function.
-
Autophagy Regulation: LRRK2 plays a complex role in autophagy.[1][7] Pathogenic mutations in LRRK2 can impair autophagic flux, leading to the accumulation of cellular waste.[8] LRRK2 can influence autophagy through multiple pathways, including the mTOR/ULK1 pathway and by regulating lysosomal function through its interaction with Rab proteins.[9] Inhibition of LRRK2 kinase activity has been shown to restore autophagic processes.
-
MAPK Pathway Interaction: LRRK2 can act as a scaffold protein and interact with components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including MKKs and JNK.[10][11] This interaction can influence neuronal survival and stress responses. The precise role of LRRK2 kinase activity in this context is still under investigation, but inhibitors may modulate these interactions.
The following diagram illustrates the central role of LRRK2 in these pathways and the point of intervention for inhibitors like Lrrk2-IN-13.
Conclusion
Lrrk2-IN-13 is a highly potent and selective macrocyclic inhibitor of LRRK2 with excellent brain permeability. Its ability to effectively block the kinase activity of both wild-type and mutant forms of LRRK2 makes it a valuable tool for studying the physiological and pathological roles of this complex enzyme. The detailed synthesis protocol and comprehensive biological data provided in this guide will be instrumental for researchers in the fields of neurodegenerative disease and drug discovery, facilitating further investigation into the therapeutic potential of LRRK2 inhibition for Parkinson's disease and other related disorders.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. LRRK2 phosphorylation of Rab GTPases in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leucine-rich repeat kinase 2 regulates autophagy through a calcium-dependent pathway involving NAADP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Systematic proteomic analysis of LRRK2-mediated Rab GTPase phosphorylation establishes a connection to ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | “LRRK2: Autophagy and Lysosomal Activity” [frontiersin.org]
- 8. LRRK2, GBA and their interaction in the regulation of autophagy: implications on therapeutics in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutations in LRRK2 That Disrupt Autophagy Through the mTOR/ULK1 Pathway Increase the Risk of Familial Parkinson Disease – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 10. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]
- 11. Current understanding of LRRK2 in Parkinson's disease: biochemical and structural features and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
